molecular formula C24H25N3O2 B6124010 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one

Cat. No. B6124010
M. Wt: 387.5 g/mol
InChI Key: PUZCSDUQKUQSSJ-KUFRKAATSA-N
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Description

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one is a synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one involves the binding of the compound to metal ions or enzymes. This binding leads to a change in the fluorescence properties of the compound, which can be used to detect the presence of metal ions or enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one have not been extensively studied. However, it has been found to have potential applications as an inhibitor of cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one in lab experiments include its ability to detect the presence of metal ions and inhibit enzymes involved in cancer cell proliferation. The limitations of using this compound include the need for further studies to determine its biochemical and physiological effects.

Future Directions

For the use of 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one include further studies to determine its potential as a fluorescent probe for metal ions and as an inhibitor of cancer cell proliferation. Additionally, research can be conducted to determine its potential applications in other areas of scientific research, such as drug discovery and development.
In conclusion, 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one is a synthetic compound with potential applications in scientific research. Its ability to detect the presence of metal ions and inhibit enzymes involved in cancer cell proliferation makes it a promising compound for further studies. However, further research is needed to determine its biochemical and physiological effects and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one involves a multi-step process that includes the reaction of benzimidazole with 2-chloroethylamine hydrochloride, followed by the condensation of the resulting compound with cyclohexanone and 2,4-dinitrophenylhydrazine. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

Scientific Research Applications

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one has been found to have potential applications in scientific research. It can be used as a fluorescent probe to detect the presence of metal ions in biological samples. This compound can also be used as a potential inhibitor of enzymes involved in cancer cell proliferation.

properties

IUPAC Name

(2Z)-3-[2-(1H-benzimidazol-2-yl)ethylimino]-2-(1-hydroxypropylidene)-5-phenylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-2-21(28)24-20(14-17(15-22(24)29)16-8-4-3-5-9-16)25-13-12-23-26-18-10-6-7-11-19(18)27-23/h3-11,17,28H,2,12-15H2,1H3,(H,26,27)/b24-21-,25-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZCSDUQKUQSSJ-KUFRKAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/1\C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one

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